3-(4-Bromo-2-(trifluoromethyl)phenyl)tetrahydro-2H-pyran
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Overview
Description
3-(4-Bromo-2-(trifluoromethyl)phenyl)tetrahydro-2H-pyran is an organic compound with the molecular formula C12H12BrF3O. It is a member of the tetrahydropyran family, characterized by a six-membered ring containing one oxygen atom. The presence of a bromine atom and a trifluoromethyl group on the phenyl ring makes this compound particularly interesting for various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-(trifluoromethyl)phenyl)tetrahydro-2H-pyran typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Cyclization: The formation of the tetrahydropyran ring is achieved through intramolecular cyclization, often catalyzed by acids or bases.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Bromo-2-(trifluoromethyl)phenyl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-(trifluoromethyl)phenyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(trifluoromethyl)phenyl thiourea: Similar in structure but contains a thiourea group instead of a tetrahydropyran ring.
Phenol, 2-(trifluoromethyl): Contains a trifluoromethyl group but lacks the bromine atom and tetrahydropyran ring.
Uniqueness
3-(4-Bromo-2-(trifluoromethyl)phenyl)tetrahydro-2H-pyran is unique due to the combination of its bromine and trifluoromethyl substituents on the phenyl ring, along with the tetrahydropyran ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H12BrF3O |
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Molecular Weight |
309.12 g/mol |
IUPAC Name |
3-[4-bromo-2-(trifluoromethyl)phenyl]oxane |
InChI |
InChI=1S/C12H12BrF3O/c13-9-3-4-10(8-2-1-5-17-7-8)11(6-9)12(14,15)16/h3-4,6,8H,1-2,5,7H2 |
InChI Key |
ZFXFEXQFAQQABZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C2=C(C=C(C=C2)Br)C(F)(F)F |
Origin of Product |
United States |
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